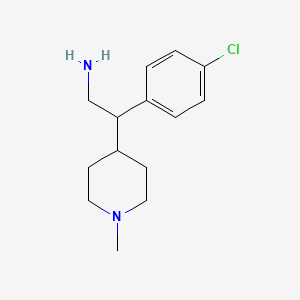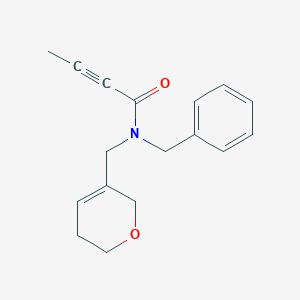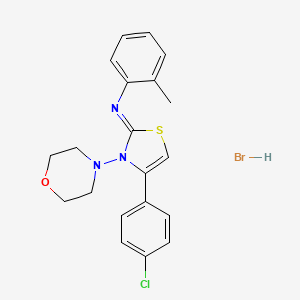
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine, also known as MP or 4-CMC, is a synthetic cathinone that belongs to the phenethylamine class. It is a designer drug that has gained popularity in recent years due to its psychoactive effects.
Mechanism of Action
The exact mechanism of action of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in stimulating effects on the central nervous system, similar to those of other stimulants such as amphetamines and cocaine.
Biochemical and Physiological Effects:
The use of this compound has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It has also been found to have potential neurotoxic effects on the brain, leading to long-term damage.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine has been used in various lab experiments due to its psychoactive effects. However, its use is limited by its potential neurotoxic effects and the lack of knowledge about its long-term effects on the brain. It is also difficult to obtain and may be illegal in some jurisdictions.
Future Directions
There are several future directions for research on 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine. These include investigating its potential as a treatment for various neurological and psychiatric disorders, as well as its potential as a performance-enhancing drug. Additionally, more research is needed to understand its long-term effects on the brain and its potential for addiction and abuse.
In conclusion, this compound is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It acts as a dopamine and norepinephrine reuptake inhibitor, leading to stimulating effects on the central nervous system. Its use is limited by its potential neurotoxic effects and the lack of knowledge about its long-term effects on the brain. Further research is needed to understand its potential as a treatment for various neurological and psychiatric disorders, as well as its potential for addiction and abuse.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine involves the reaction of 4-chlorobenzaldehyde with 1-methyl-4-piperidone in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)ethan-1-amine has been used in various scientific research studies to investigate its psychoactive effects. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in stimulating effects on the central nervous system, similar to those of other stimulants such as amphetamines and cocaine.
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-17-8-6-12(7-9-17)14(10-16)11-2-4-13(15)5-3-11/h2-5,12,14H,6-10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCMWHQOOMDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CN)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2630347.png)



![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)

![2-[2-(Phenylmethoxycarbonylamino)pyridin-4-yl]acetic acid](/img/structure/B2630359.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)
